

NS19504: A Selective BK Channel Opener for Research and Drug Development

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An In-depth Technical Guide

NS19504 is a small molecule compound identified as a potent and selective positive modulator of the large-conductance Ca2+-activated K+ (BK) channels, also known as KCa1.1 or MaxiK channels.[1][2] Its ability to activate BK channels leads to membrane hyperpolarization, making it a valuable tool for investigating the physiological roles of these channels and a potential therapeutic agent for conditions associated with cellular hyperexcitability, such as overactive bladder.[1][3] This guide provides a comprehensive overview of **NS19504**, including its mechanism of action, pharmacological properties, experimental protocols, and relevant signaling pathways.

Core Properties and Mechanism of Action

NS19504, with the chemical name 5-[(4-bromophenyl)methyl]-1,3-thiazol-2-amine, directly activates BK channels, causing an increase in potassium ion (K+) efflux.[1][4] This outward K+ current hyperpolarizes the cell membrane, making it less excitable. The activation of BK channels by **NS19504** is concentration-dependent and results in a significant leftward shift in the voltage activation curve of the channel.[1][2] This means that at a given intracellular calcium concentration, the channel is more likely to be open at more negative membrane potentials in the presence of **NS19504**.

The compound has a molecular weight of 269.16 g/mol and is characterized by good physicochemical properties.[1][4]



Quantitative Pharmacological Data

The following tables summarize the key quantitative data for **NS19504** based on electrophysiological and functional studies.

Table 1: Potency of NS19504

Parameter	Value	Cell Type/Assay	Reference
EC50	11.0 ± 1.4 μM	High-throughput fluorometric imaging plate reader-based screening assay	[1][5]

Table 2: Electrophysiological Effects of NS19504 on hBK Channels in HEK293 Cells

Concentration	Effect	Experimental Condition	Reference
0.3 μΜ	Distinct activation	Whole-cell and inside- out patch-clamp	[1][2]
10 μΜ	~60 mV leftward shift in the voltage activation curve	Inside-out patch- clamp, 0.3 μM free intracellular Ca2+	[1][2]

Table 3: Concentration-Dependent Effect of **NS19504** on Whole-Cell Currents in Guinea Pig Bladder Smooth Muscle Cells

Concentration	Increase in Current Response (% of control)	Reference
0.32 μΜ	127 ± 7%	[1][5]
1.0 μΜ	194 ± 16%	[5]
3.2 μΜ	258 ± 24%	[5]
10 μΜ	561 ± 114%	[5]



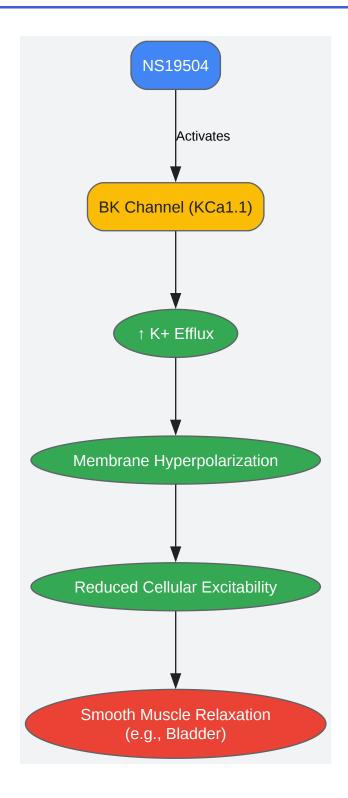
Selectivity Profile

NS19504 exhibits a favorable selectivity profile for BK channels. In a screen of 68 different receptors and ion channels, significant effects (>50% inhibition at 10 μ M) were only observed against the norepinephrine transporter (SLC6A2; 74% inhibition), the dopamine transporter (SLC6A3; 75% inhibition), and the sigma non-opioid intracellular receptor 1 (σ 1R; 59% inhibition).[1] Notably, **NS19504** showed no significant activity on other ion channels such as L-and N-type Ca2+ channels, Nav, KATP, and hERG channels.[1][4]

Signaling Pathway and Physiological Effects

The primary signaling pathway initiated by **NS19504** is the direct modulation of the BK channel, leading to a cascade of physiological events.





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Caption: Signaling pathway of NS19504 action.

In tissues like the urinary bladder smooth muscle, the activation of BK channels by **NS19504** leads to hyperpolarization, which in turn reduces spontaneous phasic contractions.[1][2] This



effect is sensitive to BK channel blockers like iberiotoxin and paxilline, confirming the on-target action of **NS19504**.[1]

Experimental Protocols

The following sections detail the methodologies used to characterize NS19504.

Patch-Clamp Electrophysiology on HEK293 Cells Expressing hBK Channels

This protocol is used to measure the direct effects of **NS19504** on human BK channels.

Cell Preparation:

- Human embryonic kidney (HEK293) cells stably expressing hBK channels are cultured to approximately 75% confluency.
- Cells are washed with phosphate-buffered saline (PBS) and harvested using a gentle cell dissociation reagent (e.g., TrypLE Express).
- The harvested cells are transferred to petri dishes containing coverslips for patch-clamp recording.

Recording Solutions:

- Internal (Pipette) Solution: Contains a physiological concentration of K+ and a buffered free Ca2+ concentration (e.g., 0.3 μM).
- External (Bath) Solution: Contains a physiological K+ gradient (e.g., 4 mM K+).

Recording Procedure (Inside-Out Configuration):

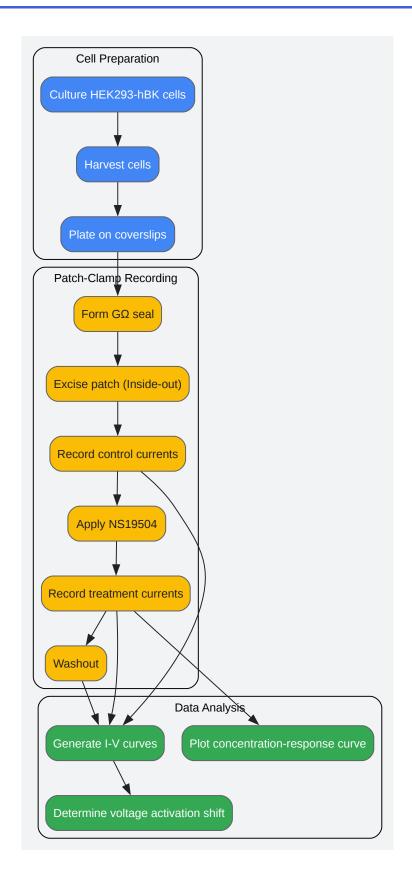
- Coverslips with adherent cells are transferred to a recording chamber and continuously superfused with the external solution.
- Patch pipettes with a resistance of 2-5 M Ω are pulled from borosilicate glass capillaries.
- A high-resistance seal (G Ω seal) is formed between the pipette tip and the cell membrane.



- The pipette is then pulled away from the cell to excise a patch of membrane, with the intracellular side facing the bath solution (inside-out configuration).
- The membrane potential is held at a holding potential (e.g., -90 mV).
- Currents are elicited by applying voltage ramps (e.g., from -120 mV to +80 mV) or voltage steps.
- Control currents are recorded before the application of NS19504.
- NS19504 is applied to the bath solution (intracellular side of the membrane patch) at various concentrations.
- Changes in current-voltage (I-V) relationships and the voltage activation curve are measured.

Experimental Workflow Diagram





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Caption: Workflow for patch-clamp analysis of NS19504.



Whole-Cell Patch-Clamp on Guinea Pig Bladder Smooth Muscle Cells

This protocol assesses the effect of NS19504 on native BK channels.

Cell Isolation:

- Urinary bladders are dissected from guinea pigs.
- The bladder tissue is minced and enzymatically digested to isolate individual smooth muscle cells.

Recording Procedure:

- Isolated cells are allowed to adhere to the bottom of a recording chamber.
- The whole-cell configuration of the patch-clamp technique is established by rupturing the cell membrane after forming a GΩ seal.
- The intracellular solution contains a defined free Ca2+ concentration (e.g., 300 nM).
- Currents are elicited by voltage ramps (e.g., -100 mV to +50 mV from a holding potential of -50 mV).
- **NS19504** is applied extracellularly at different concentrations, and the potentiation of the whole-cell current is measured.

Conclusion

NS19504 is a valuable pharmacological tool for studying the function of BK channels. Its selectivity and well-characterized mechanism of action make it suitable for a wide range of in vitro and ex vivo studies. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals interested in utilizing **NS19504** to investigate BK channel physiology and its therapeutic potential.



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